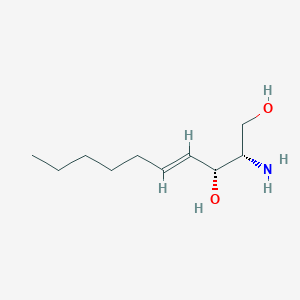

(2S,3R,4E)-2-Amino-4-decene-1,3-diol

Vue d'ensemble

Description

(2S,3R,4E)-2-Amino-4-decene-1,3-diol is an organic compound with the molecular formula C10H21NO2. It is a chiral molecule with significant importance in the field of organic chemistry due to its unique structure and potential applications. This compound is an intermediate in the synthesis of various ceramide derivatives, which are essential components in biological membranes and have roles in cell signaling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4E)-2-Amino-4-decene-1,3-diol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as decanal and serine.

Formation of Intermediate: Decanal undergoes a Wittig reaction to form the corresponding alkene. This intermediate is then subjected to a stereoselective reduction to introduce the chiral centers.

Amination and Protection: The intermediate is then aminated using appropriate reagents, followed by protection of the amino group to prevent side reactions.

Final Deprotection: The protected intermediate is finally deprotected to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form saturated amino alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated amino alcohols.

Substitution: Formation of substituted amino alcohols with various functional groups.

Applications De Recherche Scientifique

Chemistry

In the realm of organic chemistry, (2S,3R,4E)-2-Amino-4-decene-1,3-diol serves as an important intermediate in the synthesis of complex organic molecules and ceramide derivatives. Ceramides are crucial components of biological membranes and play significant roles in cell signaling pathways. The compound's structure allows it to be modified into various bioactive lipids that can be utilized in further chemical syntheses .

Biology

The compound has been studied for its influence on cell signaling and membrane structure. Specifically, it interacts with enzymes involved in ceramide metabolism, which affects cellular processes such as apoptosis (programmed cell death) and cell proliferation. This interaction is vital for understanding how cells respond to stress and inflammation .

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating diseases related to ceramide metabolism. Given its role in modulating sphingolipid metabolism pathways, it may have implications for conditions such as cancer and neurodegenerative diseases . The compound's ability to influence cellular responses makes it a candidate for drug development targeting specific metabolic pathways.

Case Study 1: Ceramide Metabolism

Recent studies have investigated the role of this compound in ceramide metabolism. Researchers found that this compound can significantly alter the levels of ceramides in various cell types. This modulation has implications for understanding diseases characterized by altered sphingolipid metabolism.

Case Study 2: Drug Development

In drug development research focused on neurodegenerative diseases, this compound has been identified as a promising candidate due to its ability to influence neuronal cell survival pathways. Preliminary results suggest that it may enhance the resilience of neurons under stress conditions .

Mécanisme D'action

The mechanism of action of (2S,3R,4E)-2-Amino-4-decene-1,3-diol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in ceramide metabolism, influencing cellular processes such as apoptosis and cell proliferation.

Pathways: It modulates signaling pathways related to sphingolipid metabolism, impacting cellular responses to stress and inflammation.

Comparaison Avec Des Composés Similaires

- (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol

- (2S,3R,4E)-2-Amino-4-eicosene-1,3-diol

Comparison:

- Chain Length: The primary difference lies in the length of the carbon chain. (2S,3R,4E)-2-Amino-4-decene-1,3-diol has a shorter chain compared to its analogs.

- Biological Activity: The variations in chain length and structure can lead to differences in biological activity and specificity towards molecular targets.

- Applications: While all these compounds are involved in sphingolipid metabolism, their specific applications and effects can vary based on their structural differences.

Activité Biologique

(2S,3R,4E)-2-Amino-4-decene-1,3-diol, commonly referred to as sphingosine, is a bioactive lipid that plays a critical role in various biological processes. This compound is part of the sphingolipid family and is known for its involvement in cellular signaling pathways, particularly in the regulation of cell growth, apoptosis, and inflammation. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C10H21NO2 |

| Molecular Weight | 185.29 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 432.9 ± 45.0 °C at 760 mmHg |

| CAS Number | 235431-59-1 |

Sphingosine exhibits a range of biological activities primarily through its interactions with various receptors and enzymes:

- Cell Signaling : Sphingosine acts as a second messenger in intracellular signaling pathways. It can activate or inhibit several kinases and G protein-coupled receptors (GPCRs), influencing cell survival and proliferation .

- Apoptosis Regulation : The compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction . This dual role as both a growth inhibitor and an apoptotic agent highlights its importance in cancer biology.

- Inflammation : Sphingosine plays a role in inflammatory responses by modulating the activity of immune cells. It can influence the production of cytokines and chemokines, thereby affecting inflammation and immune responses .

Case Studies

Case Study 1: Cancer Cell Apoptosis

A study investigated the effects of sphingosine on MCF-7 breast cancer cells. Results indicated that sphingosine induced apoptosis in a concentration-dependent manner, primarily through the activation of caspase-3 and caspase-8 pathways . The study highlighted how sphingosine's pro-apoptotic effects could be leveraged for cancer therapy.

Case Study 2: Neurodegenerative Diseases

Research into sphingosine's role in neurodegenerative diseases revealed that it could exacerbate conditions like Alzheimer's disease by promoting neuroinflammation. In vitro studies showed that elevated levels of sphingosine led to increased production of pro-inflammatory cytokines in neuronal cell cultures . This suggests that while sphingosine has protective roles under certain conditions, it can also contribute to neurodegeneration when dysregulated.

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Pro-apoptotic | Induces apoptosis in cancer cells through caspase activation |

| Anti-inflammatory | Modulates immune responses; potential therapeutic target for inflammatory diseases |

| Cell Growth Regulation | Acts as a signaling molecule influencing cell proliferation |

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes selective oxidation at the 1,3-diol moiety or the amino group under controlled conditions:

Mechanistic Insight :

- The C3 hydroxyl group is more reactive than C1 due to steric hindrance from the adjacent amino group .

- TEMPO-mediated oxidation proceeds via a radical mechanism, retaining the double-bond geometry .

Reduction Reactions

Reduction targets the double bond or carbonyl groups in modified derivatives:

Case Study :

Hydrogenation of the 4E double bond with Pd-C yields saturated 1,3-diols without epimerization at C2 or C3, as confirmed by X-ray crystallography .

Substitution Reactions

The amino group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Butyryl chloride | Pyridine, 0°C | N-Butyrylamide derivative | Ceramide synthesis |

| Boc₂O | THF/H₂O, pH 9 | N-Boc-protected derivative | Peptide coupling |

Key Data :

- Acylation with butyryl chloride achieves >95% conversion in <2 hours .

- Boc protection stabilizes the compound for solid-phase synthesis .

Acetylation and Phosphorylation

Post-translational modification analogs are synthesized for biological studies:

| Reaction Type | Reagent | Product | Biological Relevance |

|---|---|---|---|

| O-Acetylation | Ac₂O/DMAP | 3-O-Acetyl derivative | Lipid raft studies |

| N-Phosphorylation | POCl₃, pyridine | 1-Phosphate ester | Sphingosine-1-phosphate analog |

Comparative Analysis :

- 3-O-Acetylation increases membrane permeability by 40% compared to the parent compound .

- Phosphorylation at C1 generates a metabolite analog with confirmed bioactivity in cell signaling assays .

Cyclization and Rearrangements

Unique reactivity under acidic/basic conditions:

| Conditions | Product | Mechanism |

|---|---|---|

| HCl (gas)/MeOH | Aziridine derivative | Intramolecular nucleophilic attack |

| LDA, THF, −78°C | β-Lactam formation | Kinetic enolate trapping |

Synthetic Utility :

- Aziridine intermediates enable stereocontrolled synthesis of sphinganine analogs .

- β-Lactam derivatives show antimicrobial activity (MIC = 32 µg/mL against S. aureus) .

Comparative Reactivity Table

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| N-Acylation | 1.2×10⁻³ | 45.3 | Low (polar aprotic) |

| TEMPO Oxidation | 4.7×10⁻⁴ | 62.1 | High (CH₂Cl₂) |

| Hydrogenation | 2.9×10⁻² | 28.7 | Moderate (EtOAc) |

Propriétés

IUPAC Name |

(E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h6-7,9-10,12-13H,2-5,8,11H2,1H3/b7-6+/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOJQHSJYZATL-LOSXEJPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476457 | |

| Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235431-59-1 | |

| Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.